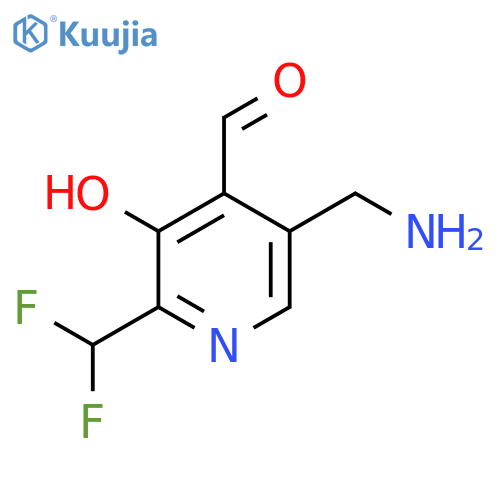Cas no 1805993-45-6 (5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

1805993-45-6 structure
商品名:5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
CAS番号:1805993-45-6
MF:C8H8F2N2O2
メガワット:202.158128738403
CID:4888993
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O2/c9-8(10)6-7(14)5(3-13)4(1-11)2-12-6/h2-3,8,14H,1,11H2
- InChIKey: YQQAQZKAXRZTPL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=O)C(=CN=1)CN)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 0
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027892-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
| Alichem | A029027892-500mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029027892-250mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 250mg |
$999.60 | 2022-04-01 |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 関連文献
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
1805993-45-6 (5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
